![molecular formula C36H42NO2PS B6290485 [S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2162939-89-9](/img/structure/B6290485.png)

[S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

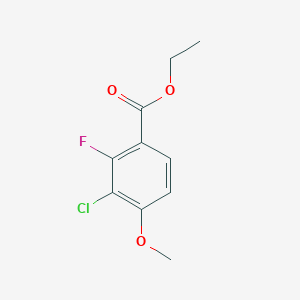

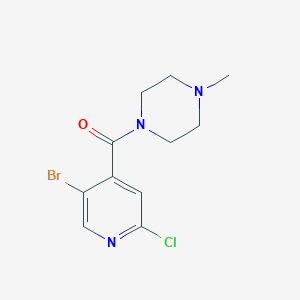

[S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C36H42NO2PS and its molecular weight is 583.8 g/mol. The purity is usually 95%.

The exact mass of the compound [S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% is 583.26738775 g/mol and the complexity rating of the compound is 863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality [S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- Asymmetric hydrogenation is a powerful method for synthesizing chiral compounds. Transition metal complexes play a crucial role in this process. First-row transition metals, including 3d metals, exhibit distinct catalytic behavior compared to their 4d and 5d counterparts . These metals can replace noble metals in catalytic systems, but challenges arise due to different reaction mechanisms and unexpected catalyst deactivation. The involvement of single-electron processes is a notable feature of first-row metals. Researchers explore how these metals catalyze hydrogenation reactions and develop enantioinduction models.

- A fascinating area of study involves intramolecular heterolytic dihydrogen activation. For instance, cyclic phosphane–borane adducts can activate dihydrogen, yielding zwitterionic phosphonium–hydridoborate systems. These systems have applications in reducing organic substrates, such as benzaldehyde .

- Living anionic polymerization of 4-diphenylphosphino styrene (DPPS) leads to well-defined homopolymers and block copolymers. These include poly(DPPS-b-S) styrenic block copolymers and poly(I-b-DPPS) diene-based diblock copolymers. Researchers can predict molecular weights and achieve narrow polydispersities. These phosphonium-containing polymers find applications in materials science and drug delivery .

Asymmetric Hydrogenation Catalysis:

Dihydrogen Activation via Phosphane–Borane Adducts:

Phosphonium-Containing Polymers:

作用機序

Target of Action

It is known that similar compounds with diphenylphosphino groups are often used as ligands in transition metal catalysts . These catalysts are typically involved in various types of chemical reactions, including asymmetric hydrogenation .

Mode of Action

Compounds with similar structures are known to act as ligands, forming complexes with transition metals . These complexes can then catalyze various chemical reactions, including asymmetric hydrogenation .

Biochemical Pathways

It is known that transition metal catalysts can influence a wide range of chemical reactions, potentially affecting various biochemical pathways .

Result of Action

As a potential catalyst, it could facilitate various chemical reactions, leading to the production of specific reaction products .

特性

IUPAC Name |

(R)-N-[(1S)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSQXRAOWAARAD-GKDFLWOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C(C)(C)C)N[S@](=O)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42NO2PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290405.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290427.png)

![[S(R)]-N-[(1R)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290434.png)

![[S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290445.png)

![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290452.png)

![N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6290453.png)

![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290456.png)

![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290469.png)

![[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290471.png)

![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B6290479.png)

![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290505.png)

![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)